(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine group and a sulfinamide group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of di-tert-butylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Cross-Coupling: It is often used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and methanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds, while oxidation reactions yield phosphine oxides.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structure allows it to facilitate efficient and selective reactions .
Biology and Medicine
In biology and medicine, this compound is explored for its potential in drug development. Its ability to form stable complexes with metals makes it a candidate for designing metal-based drugs and diagnostic agents.
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role in catalysis helps in the production of high-value products with improved yields and selectivity.
Mechanism of Action
The mechanism by which ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its interaction with metal centers. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating various catalytic processes. The sulfinamide group provides additional stability and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Di-tert-butylphosphino)biphenyl
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Compared to similar compounds, ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide offers enhanced stability and selectivity due to the presence of both phosphine and sulfinamide groups. This dual functionality makes it a versatile ligand in various catalytic applications .
Properties
Molecular Formula |
C34H54NOPS |
---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
N-[(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H54NOPS/c1-30(2,3)37(31(4,5)6)28-18-16-15-17-25(28)29(35(14)38(36)32(7,8)9)24-19-20-26-27(23-24)34(12,13)22-21-33(26,10)11/h15-20,23,29H,21-22H2,1-14H3 |
InChI Key |
HDXWZZRMQCCYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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